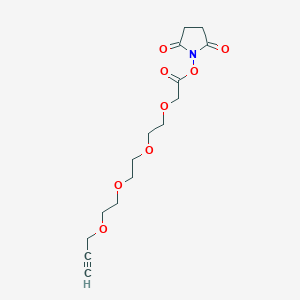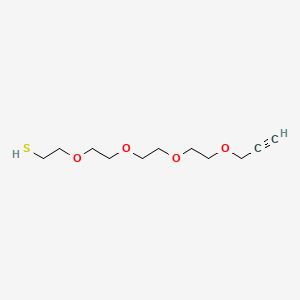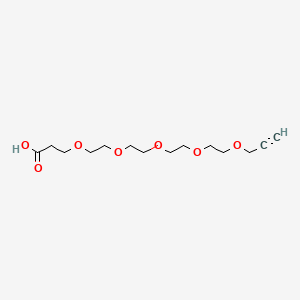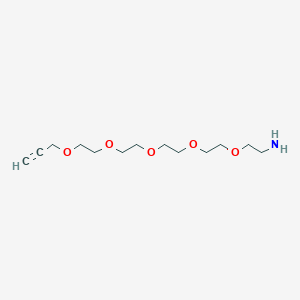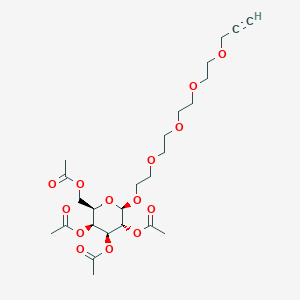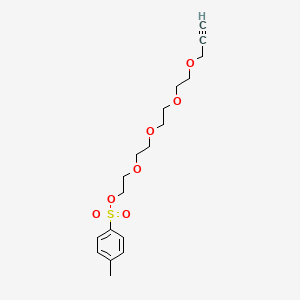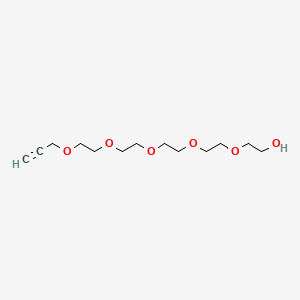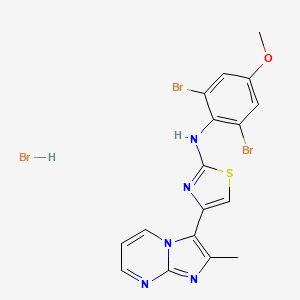
PTC-209 氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PTC-209 hydrobromide is the hydrobromide salt of PTC-209, which is a potent and selective BMI-1 inhibitor with an IC50 of 0.5 μM . It results in irreversible reduction of cancer-initiating cells (CICs) .
Chemical Reactions Analysis
PTC-209 has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit the STAT3 phosphorylation by decreasing the expression level of gp130 . It also induces an overall increase of spontaneously beating induced cardiomyocytes (iCMs) at the end-stage of reprogramming .Physical And Chemical Properties Analysis
PTC-209 hydrobromide has a molecular weight of 576.1 g/mol . Its molecular formula is C17H14Br3N5OS . The compound is a hydrobromide salt of PTC-209 .科学研究应用
Cancer Treatment
PTC-209 hydrobromide has shown promise in the field of cancer treatment. It has been found to impair tumor growth in head neck squamous cell carcinoma (HNSCC) by inhibiting Bmi1 . The drug was found to robustly reduce the expression of Bmi1 in HNSCC cell lines, leading to impaired cell proliferation, G1-phase cell cycle arrest, compromised migration and invasiveness, and increased cell apoptosis and chemosensitivity to 5-FU and cisplatin .
Inhibition of STAT3 Phosphorylation
PTC-209 hydrobromide has been found to inhibit the phosphorylation of STAT3, a protein involved in many cellular processes such as cell growth and apoptosis . This inhibition is achieved by decreasing the expression level of gp130, a protein that is involved in the activation of STAT3 .
Enhancement of Anti-Cancer Effects
PTC-209 hydrobromide has been found to enhance the anti-cancer effects of other drugs. For instance, it has been found to enhance the anti-cancer effects of Frondoside-A in lung, breast, and colon cancer cells, as well as the effect of camptothecin in breast cancer cells and the effect of cisplatin in lung cancer cells .
Inhibition of Cell Proliferation
PTC-209 hydrobromide has been found to reduce cellular viability probably through inhibition of cell proliferation and induction of cell death via a caspase-3–independent mechanism .
Reduction of Cellular Migration
At non-toxic concentrations, PTC-209 hydrobromide has been found to significantly reduce the migration of lung (LNM35 and A549) and breast (MDA-MB-231) cancer cells .
Inhibition of Bmi1
PTC-209 hydrobromide is a potent and selective BMI-1 inhibitor . BMI-1 is a component of polycomb repressive complex 1 (PRC1) and acts as an epigenetic regulator . By inhibiting BMI-1, PTC-209 hydrobromide can potentially regulate gene expression and influence various biological processes.
作用机制
Target of Action
PTC-209 hydrobromide is a potent and selective inhibitor of BMI-1 . BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog) is a component of the polycomb repressive complex 1 (PRC1) and acts as an epigenetic chromatin modifier for a variety of genes . It contributes to human tumorigenesis via epigenetic transcriptional silencing .
Mode of Action
PTC-209 hydrobromide interacts with its primary target, BMI-1, and robustly reduces its expression presumably by post-transcriptional repression and ubiquitin-proteasomal degradation . This interaction results in significant changes in the cellular processes, including impaired cell proliferation, G1-phase cell cycle arrest, compromised migration and invasiveness, and increased cell apoptosis .
Biochemical Pathways
The action of PTC-209 hydrobromide affects several biochemical pathways. It results in a significant decrease of cyclin D1 (CCND1) and v-myc avian myelocytomatosis viral oncogene homolog (MYC) expression, as well as upregulation of cyclin-dependent kinase inhibitor 1A (CDKN1A) and cyclin-dependent kinase inhibitor 1B (CDKN1B) . Additionally, it leads to upregulation of NOXA and subsequent downregulation of myeloid cell leukemia 1 (MCL-1) protein levels, which likely mediates the apoptotic effects of PTC-209 .
Result of Action
The molecular and cellular effects of PTC-209 hydrobromide’s action include impaired cell proliferation, G1-phase cell cycle arrest, compromised migration and invasiveness, and increased cell apoptosis . It also reduces colony formation, tumorsphere formation, and the percentage of ALDH1+ subpopulation in cells . In a xenograft model, PTC-209 administration significantly reduced tumor growth .
Action Environment
The anti-cancer activity of PTC-209 is upheld in the presence of stromal support or myeloma growth factors insulin-like growth factor 1 (IGF-1) and interleukin 6 (IL-6) . In the tumor microenvironment, PTC-209 impairs tube formation, osteoclast development, and decreases osteoblast formation in a dose-dependent manner . This suggests that environmental factors such as the presence of growth factors and the tumor microenvironment can influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2N5OS.BrH/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19;/h3-8H,1-2H3,(H,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPFJYYKFDZXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

